bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid
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Overview
Description
Bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid: is a compound with the molecular formula C5H11N5O4S and a molecular weight of 237.23 g/mol . It is a derivative of pyrazole, a five-membered ring structure with three carbon atoms and two neighboring nitrogen atoms .
Preparation Methods
The synthesis of bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid can be achieved through several methods . One common approach involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . Another method is the one-pot pseudo five-component reactions of β-keto esters, hydrazines, and aldehydes . These reactions typically require specific catalysts and reaction conditions to achieve high yields . Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used . For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in the formation of substituted pyrazole derivatives .
Scientific Research Applications
Bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid has a wide range of scientific research applications . In chemistry, it is used as a chelating and extracting reagent for different metal ions . In biology and medicine, it exhibits various biological activities, including anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, antiviral, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial properties . Additionally, it is applied as a fungicide, analgesic, pesticide, insecticide, and as a chelating and extracting reagent for different metal ions .
Mechanism of Action
The mechanism of action of bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid involves its interaction with specific molecular targets and pathways . The compound’s pyrazole core structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities . For example, it may inhibit specific enzymes involved in inflammatory pathways, resulting in its anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid can be compared with other similar compounds, such as bis(pyrazolyl)methanes and bis(indolyl)methanes . These compounds share similar structural motifs and exhibit comparable biological activities . this compound is unique due to its specific pyrazole core structure and the presence of the guanidine group, which may contribute to its distinct biological activities and applications .
Properties
IUPAC Name |
2-(1H-pyrazol-5-ylmethyl)guanidine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9N5.H2O4S/c2*6-5(7)8-3-4-1-2-9-10-4;1-5(2,3)4/h2*1-2H,3H2,(H,9,10)(H4,6,7,8);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZYYTSLFDLKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CN=C(N)N.C1=C(NN=C1)CN=C(N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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